molecular formula C21H25FN2O5S B11255556 N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide

N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B11255556
M. Wt: 436.5 g/mol
InChI Key: YVMWOTNFNVOBRO-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the cycloheptyl group: This step involves the substitution of a hydrogen atom on the nitrogen atom of the oxalamide with a cycloheptyl group, often using a cycloheptyl halide in the presence of a base.

    Attachment of the sulfonyl and furan groups:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Furanones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(2-phenylethyl)oxalamide
  • N1-cycloheptyl-N2-(2-(4-chlorophenyl)ethyl)oxalamide
  • N1-cycloheptyl-N2-(2-(furan-2-yl)ethyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide is unique due to the presence of the 4-fluorophenylsulfonyl and furan-2-yl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H25FN2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

N'-cycloheptyl-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide

InChI

InChI=1S/C21H25FN2O5S/c22-15-9-11-17(12-10-15)30(27,28)19(18-8-5-13-29-18)14-23-20(25)21(26)24-16-6-3-1-2-4-7-16/h5,8-13,16,19H,1-4,6-7,14H2,(H,23,25)(H,24,26)

InChI Key

YVMWOTNFNVOBRO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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